molecular formula C18H19NO3 B2540306 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid CAS No. 1016763-58-8

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid

Cat. No.: B2540306
CAS No.: 1016763-58-8
M. Wt: 297.354
InChI Key: FMAPCQHIDSADQL-UHFFFAOYSA-N
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Description

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.354. This compound is known for its unique structure, which includes both an acetamido group and a phenylpropanoic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid typically involves the reaction of 2-methylphenylacetic acid with phenylalanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenylpropanoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-methyl-pentanoic acid
  • 3-Methyl-2-[2-(2-methylphenyl)acetamido]benzoic acid

Uniqueness

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-[[2-(2-methylphenyl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-5-6-10-15(13)11-17(20)19-16(12-18(21)22)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAPCQHIDSADQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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